The Physicochemical and Synthetic Profile of 4,5-Difluoroanthranilic Acid: A Technical Guide for Drug Development
The Physicochemical and Synthetic Profile of 4,5-Difluoroanthranilic Acid: A Technical Guide for Drug Development
In the realm of modern medicinal chemistry, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of rational drug design. Approximately 20% of all pharmaceuticals contain fluorine, leveraging its high electronegativity to modulate pKa, enhance metabolic stability, and increase lipophilicity[1]. 4,5-Difluoroanthranilic acid (4,5-DFAA) —also known as 2-amino-4,5-difluorobenzoic acid—stands out as a highly versatile, bifunctional fluorinated building block.
This whitepaper provides an in-depth technical analysis of 4,5-DFAA, bridging its fundamental physicochemical properties with field-proven synthetic methodologies and its critical role in pharmacophore assembly for advanced therapeutics.
Physicochemical Profiling and Molecular Causality
The utility of 4,5-DFAA is fundamentally driven by its unique electronic landscape. The proximity of the highly electronegative fluorine atoms at the C4 and C5 positions exerts a strong inductive pull (-I effect) on the aromatic ring. This electron withdrawal significantly lowers the pKa of the adjacent carboxylic acid, rendering it more acidic, while simultaneously reducing the nucleophilicity of the ortho-amino group. This electronic modulation is critical during downstream cyclization reactions, dictating the choice of coupling reagents and reaction conditions.
Quantitative Data Summary
The following table consolidates the critical physical and chemical parameters of 4,5-DFAA required for laboratory handling and analytical verification:
| Property | Value | Causality / Technical Significance |
| Chemical Name | 2-Amino-4,5-difluorobenzoic acid | Core anthranilic acid scaffold with di-fluoro substitution. |
| CAS Number | 83506-93-8 | Unique identifier for regulatory and procurement tracking. |
| Molecular Formula | C7H5F2NO2 | Dictates the exact atomic composition and isotopic distribution. |
| Molecular Weight | 173.12 g/mol | Low molecular weight, ideal for fragment-based drug design. |
| Melting Point | 181 - 183 °C[2] | High melting point indicates strong intermolecular hydrogen bonding in the solid state. |
| Flash Point | > 110 °C[3] | Indicates high thermal stability under standard handling and reaction conditions. |
Synthetic Methodologies and Mechanistic Insights
The commercial and laboratory-scale synthesis of 4,5-DFAA traditionally avoids the direct fluorination of anthranilic acid due to poor regioselectivity. Instead, the most robust pathways utilize a halogen exchange (Halex) reaction on a pre-formed chlorinated scaffold, followed by functional group manipulation[4].
Workflow for the synthesis of 4,5-difluoroanthranilic acid via halogen exchange and reduction.
Protocol 1: Synthesis of 4,5-DFAA via Transfer Hydrogenation
This protocol details the final, critical step of converting 2-nitro-4,5-difluorobenzoic acid to 4,5-DFAA.
Causality of Experimental Design: Traditional hydrogenation using high-pressure H2 gas carries the risk of hydrodefluorination (cleaving the C-F bond). To prevent this, transfer hydrogenation using sodium formate is employed. Sodium formate acts as a safe, in-situ hydrogen donor that provides a clean, chemoselective reduction of the nitro group to the amine without disturbing the sensitive fluorine atoms[4].
Step-by-Step Methodology:
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Substrate Solubilization: Add 1.0 g of 2-nitro-4,5-difluorobenzoic acid to 10 mL of deionized water[4].
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Basification: Slowly add 0.2 g of NaOH to the suspension[4]. Reasoning: This deprotonates the carboxylic acid, forming a highly water-soluble sodium salt and ensuring a homogeneous reaction mixture.
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Hydrogen Donor Addition: Add 1.0 g of sodium formate to the solution[4].
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Catalyst Introduction: Carefully add 0.05 g of 10% Palladium on Carbon (Pd/C)[4]. Caution: Pd/C can ignite in the presence of solvent vapors; add under an inert argon atmosphere.
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Thermal Activation: Heat the mixture to 90 °C and maintain stirring for 2.5 hours[4].
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Isolation: Cool the reaction to room temperature. Filter the mixture through a Celite pad to remove the Pd/C catalyst. Acidify the filtrate with concentrated HCl to pH 2-3 to precipitate the 4,5-DFAA. Filter, wash with cold water, and dry under a vacuum.
Analytical Characterization (Self-Validating Protocol)
To ensure the integrity of the synthesized 4,5-DFAA, the synthetic protocol must be paired with a self-validating analytical workflow.
Protocol 2: Structural Validation via NMR and MS
Causality of Experimental Design: While 1H -NMR can confirm the presence of the aromatic protons, 19F -NMR is the most definitive tool for this molecule. The 19F nucleus is highly sensitive to its local electronic environment. The ortho-relationship of the two fluorine atoms will result in distinct coupling patterns (doublets or multiplets depending on proton coupling), unambiguously confirming that no defluorination or molecular rearrangement occurred during the Pd/C reduction[4].
Step-by-Step Methodology:
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Sample Preparation: Dissolve 15 mg of the dried 4,5-DFAA precipitate in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ).
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Mass Spectrometry (MS): Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode.
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Validation Criteria: Look for the [M−H]− peak at m/z 172.1 (corresponding to the exact mass of 173.12 g/mol minus one proton).
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Fluorine NMR ( 19F -NMR): Acquire the spectrum at 376 MHz (or equivalent).
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Validation Criteria: The presence of two distinct fluorine signals with ortho-coupling constants ( 3JFF≈20−25 Hz) validates the 4,5-difluoro substitution pattern[4].
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Yield Calculation: Use an internal standard (e.g., fluorobenzene) during the 19F -NMR acquisition to calculate the absolute quantitative yield. A successful transfer hydrogenation should yield >90% conversion[4].
Applications in Drug Development and Pharmacophore Assembly
4,5-DFAA is not an end-product but a highly reactive precursor. Its ortho-substituted amine and carboxylic acid groups make it an ideal candidate for cyclization reactions, forming heterocyclic cores that are ubiquitous in FDA-approved drugs.
Divergent synthetic applications of 4,5-DFAA in drug discovery and pharmacophore assembly.
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Fluoroquinolones and Quinazolinediones: 4,5-DFAA is reacted with carbonyl diimidazole (CDI) in dry tetrahydrofuran to synthesize 3-aminoquinazolin-2,4-diones[5]. These fused-ring systems act as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, overcoming resistance mechanisms that plague earlier generations of antibiotics[5].
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PI3Kδ Inhibitors: In oncology and immunology, 4,5-DFAA is converted into an acid chloride (using SOCl2 ) and subsequently coupled with substituted anilines (e.g., 2-chloroaniline) to build selective inhibitors of human phosphatidyl-inositol 3-kinase delta (PI3Kδ), a critical pathway in leukocyte function and cancer cell proliferation[6].
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. US4994606A - Process for the preparation of 4,5-difluoroanthranilic acid from 4,5-difluorophthalic anhydride or 4,5-difluorophthalic acid - Google Patents [patents.google.com]
- 5. WO2002102793A2 - Quinazolinediones as antibacterial agents - Google Patents [patents.google.com]
- 6. WO2003035075A1 - Inhibitors of human phosphatidyl-inositol 3-kinase delta - Google Patents [patents.google.com]
